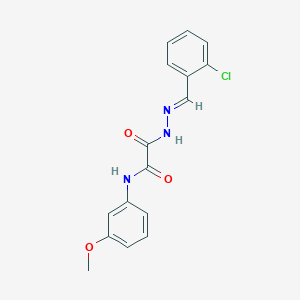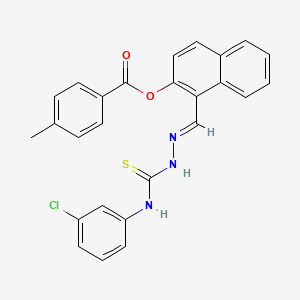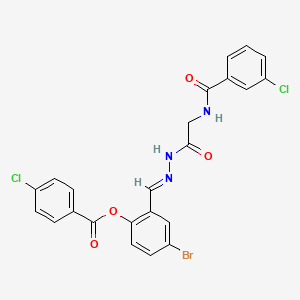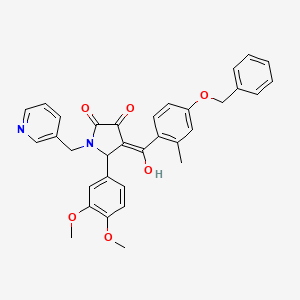![molecular formula C18H18N2OS3 B12020016 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol ist eine Verbindung, die zur Klasse der Thiadiazole gehört, bei denen es sich um heterozyklische Verbindungen handelt, die Schwefel- und Stickstoffatome in einem fünfgliedrigen Ring enthalten.
Herstellungsmethoden
Die Synthese von 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol beinhaltet typischerweise die Reaktion geeigneter Benzylsulfide mit Thiadiazolvorläufern. Eine gängige Methode beinhaltet die Reaktion von 4-Methoxybenzylchlorid und 4-Methylbenzylchlorid mit Thioharnstoff in Gegenwart einer Base, gefolgt von Cyclisierung zur Bildung des Thiadiazolrings . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind, um höhere Ausbeuten und Reinheiten zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate benzyl sulfides with thiadiazole precursors. One common method includes the reaction of 4-methoxybenzyl chloride and 4-methylbenzyl chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Thiolen führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Benzylgruppen unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden können.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff sowie unterschiedliche Temperaturen und Drücke, abhängig von der gewünschten Reaktion . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone und substituierte Thiadiazole.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Die Verbindung hat sich als potenzielles antimikrobielles Mittel erwiesen, das das Wachstum bestimmter Bakterien und Pilze hemmt.
Medizin: Forschungen haben auf sein Potenzial als Antikrebsmittel hingewiesen, wobei Studien seine Fähigkeit zeigen, Apoptose in Krebszellen zu induzieren.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit und Stabilität eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Beispielsweise kann die Verbindung bei ihrer antimikrobiellen Aktivität wichtige Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zum Zelltod führt. In der Krebsforschung kann es Apoptose durch Aktivierung spezifischer Signalwege und Hemmung der Zellproliferation induzieren .
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer research, it may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol gehören andere Thiadiazolderivate wie:
- 2-[(4-Methylbenzyl)sulfanyl]-5-[(4-nitrophenyl)methyliden]-1,3,4-Thiadiazol
- 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-Thiadiazol
- 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-Thiadiazol
Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in ihren Substituenten, was ihre chemischen Eigenschaften und biologischen Aktivitäten erheblich beeinflussen kann. Die Einzigartigkeit von 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-Thiadiazol liegt in seiner spezifischen Kombination von Methoxy- und Methylbenzylgruppen, die eine unterschiedliche Reaktivität und biologische Wirkungen verleihen können .
Eigenschaften
Molekularformel |
C18H18N2OS3 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-3-5-14(6-4-13)11-22-17-19-20-18(24-17)23-12-15-7-9-16(21-2)10-8-15/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
YFZUBSGYDDQWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019935.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019943.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12019960.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12019976.png)


![5-(4-(Methylthio)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019985.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019987.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)


